3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

Catalog No.
S833348
CAS No.
358721-54-7
M.F
C8H10ClNO2
M. Wt
187.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

CAS Number

358721-54-7

Product Name

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl chloride

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

InChI

InChI=1S/C8H10ClNO2/c1-5-7(3-4-8(9)11)6(2)12-10-5/h3-4H2,1-2H3

InChI Key

RNDWGRIZQAVFKZ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C)CCC(=O)Cl

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)Cl
  • Organic synthesis: The presence of an acyl chloride functional group suggests 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride could be used as a building block in organic synthesis for the preparation of more complex molecules. Acyl chlorides are known to react with various nucleophiles, enabling the formation of amide bonds, esters, and other functional groups PubChem, "Acyl Chlorides".
  • Medicinal chemistry: The 3,5-dimethylisoxazole moiety is present in some bioactive molecules NCBI, "3,5-Dimethylisoxazole - PubChem": ). Therefore, 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride could be of interest in medicinal chemistry research as a potential starting material for the synthesis of novel drug candidates. However, there is no current evidence to confirm this specific application.

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is an organic compound with the molecular formula C8_8H10_{10}ClNO2_2 and a molecular weight of approximately 187.63 g/mol. It is classified as an acyl chloride, which is characterized by the presence of a reactive acyl chloride functional group. This compound is a derivative of isoxazole, a five-membered aromatic ring containing one nitrogen atom and one oxygen atom, making it particularly useful in organic synthesis and pharmaceutical research due to its reactivity and ability to form covalent bonds with nucleophiles .

There is no known specific mechanism of action for 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride itself. As a research chemical, its primary function is likely to serve as a building block for the synthesis of other molecules with potential biological activities.

Acyl chlorides are known to be corrosive and can react exothermically with water, releasing hydrochloric acid fumes. 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is likely to share these hazards.

  • Safety precautions: Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.

3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride is known for its high reactivity, primarily due to its acyl chloride group. The following types of reactions are commonly associated with this compound:

  • Nucleophilic Substitution Reactions: The acyl chloride can undergo nucleophilic substitution with various nucleophiles such as amines, alcohols, and thiols, resulting in the formation of amides, esters, and thioesters respectively.
  • Hydrolysis: When exposed to water, this compound hydrolyzes to yield 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid and hydrochloric acid.
  • Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4_4) .

In medicinal chemistry, 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride serves as an intermediate in the synthesis of potential drug candidates. Its structure allows for the introduction of the 3-(3,5-Dimethylisoxazol-4-yl)propanoyl moiety into various molecules, which may enhance their biological activity or pharmacokinetic properties. The compound can modify proteins and other biomolecules by acylating nucleophilic functional groups such as amines and thiols, potentially influencing cellular pathways and processes .

The synthesis of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride typically involves the chlorination of 3-(3,5-Dimethylisoxazol-4-yl)propanoic acid. Common chlorinating agents include thionyl chloride (SOCl2_2) or oxalyl chloride (COCl)2_2. The reaction is generally performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference and is heated to reflux until gas evolution ceases, indicating completion. In industrial settings, larger reactors equipped with reflux condensers are used for efficiency and safety .

Due to its reactive nature, 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride has several important applications:

  • Pharmaceuticals: It is utilized as an intermediate in synthesizing various pharmaceutical compounds.
  • Agrochemicals: The compound plays a role in developing agrochemical products.
  • Specialty Chemicals: It is involved in producing polymers and resins with specific properties .

Research on the interactions of 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride with biological molecules suggests that its acylating properties can modify proteins and other biomolecules. This modification may alter their activity or stability, impacting various cellular functions. Such studies are crucial for understanding how this compound can be leveraged in drug design and development .

Several compounds share structural similarities with 3-(3,5-Dimethylisoxazol-4-yl)propanoyl chloride. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
3-(2-Methylisoxazol-4-yl)propanoyl chlorideC8_8H10_{10}ClNO2_2Contains a different isoxazole derivative
4-Chlorobutyric acidC4_4H7_7ClO2_2A simple carboxylic acid with a chlorine substituent
2-AcetylpyridineC7_7H7_7NOA ketone derivative with a nitrogen-containing ring

XLogP3

1.9

Dates

Modify: 2023-08-16

Explore Compound Types